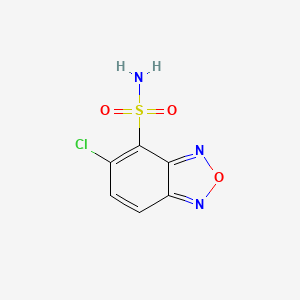

5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-2,1,3-benzoxadiazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O3S/c7-3-1-2-4-5(10-13-9-4)6(3)14(8,11)12/h1-2H,(H2,8,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFKNRZMVAOZKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 5-chloro-2,1,3-benzoxadiazole with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chloride derivatives in the presence of a base to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Sulfonyl chloride derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .

Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is used in the study of biological molecules and cellular processes .

Medicine: Its derivatives have shown promise as antimicrobial and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-4-nitro-2,1,3-benzoxadiazole

- Molecular Formula : C₆H₂ClN₃O₃

- Molecular Weight : 199.55 g/mol

- Nitro group at position 4 introduces strong electron-withdrawing effects, altering reactivity and stability.

- Applications : Primarily used as a precursor in organic synthesis due to its nitro group’s versatility in reduction and substitution reactions .

N-Substituted-2(3H)-Benzoxazolone Derivatives

- Example Compound : 5-Chloro-2(3H)-benzoxazolone derivatives with aliphatic/aromatic amines.

- Key Findings: Piperidine-substituted derivatives exhibit higher acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ~10⁻⁴ M) compared to pyrrolidine analogs, suggesting side-chain bulk enhances binding . Bis-benzoxazolone derivatives (e.g., compound 10 in ) show superior activity to mono-substituted variants, highlighting the importance of multiple pharmacophores.

Heterocyclic Sulfonamides with Thiazole/Thiadiazole Moieties

- Example Compound: 5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide (C₉H₈ClN₃O₂S₂) .

- Structural Differences: Incorporation of a thiazole ring introduces additional nitrogen and sulfur atoms, altering electronic properties and metabolic stability. The amino-thiazole group enhances polar surface area (69.1 Ų vs. ~60 Ų for benzoxadiazole sulfonamides), influencing membrane permeability.

- Pharmacological Relevance : Thiazole-containing sulfonamides are explored for antimicrobial and anticancer activities, whereas benzoxadiazole sulfonamides are more studied in neurological targets .

Complex Heterocyclic Sulfonamides

- Example Compound : 5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide.

- Molecular Weight : 422.9 g/mol (vs. 253.06 g/mol for the target compound).

Research Implications

- Pharmacological Potential: The sulfonamide group in this compound enhances water solubility and target engagement compared to nitro or benzoxazolone analogs, making it suitable for central nervous system applications .

- Synthetic Versatility : Derivatives like DAABD-Cl demonstrate the compound’s adaptability in introducing diverse amine side chains for structure-activity relationship (SAR) studies .

- Unmet Needs : Further comparative studies on pharmacokinetics (e.g., bioavailability, metabolic stability) are needed to validate its superiority over structurally related compounds.

Biological Activity

5-Chloro-2,1,3-benzoxadiazole-4-sulfonamide (CBDS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.

This compound is characterized by a benzoxadiazole ring with a chlorine substituent and a sulfonamide group. This unique structure imparts specific reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its biological properties.

Common Reactions:

- Oxidation: Formation of sulfonyl derivatives.

- Reduction: Conversion of the sulfonamide group to an amine group.

- Substitution: Chlorine can be replaced by other functional groups through nucleophilic substitution.

The biological activity of CBDS primarily involves its interaction with proteins and enzymes. The sulfonamide group mimics natural substrates, allowing it to inhibit enzyme activity by blocking active sites. This mechanism is particularly relevant in antimicrobial action, where it can disrupt bacterial metabolic processes.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of CBDS and its derivatives against various pathogens. The compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of several benzoxazole derivatives, including CBDS. The results indicated that while some compounds had lower potency than standard antibiotics like fluconazole against Candida albicans, they were more effective against certain drug-resistant bacterial strains. Minimum inhibitory concentrations (MICs) ranged from 250 µg/ml to 7.81 µg/ml for various derivatives, showcasing their potential as alternative antimicrobial agents .

Table 1: Antimicrobial Activity of CBDS Derivatives

| Compound | Target Organism | MIC (µg/ml) | Activity |

|---|---|---|---|

| CBDS | Staphylococcus aureus | 32 | Moderate |

| CBDS | Escherichia coli | 16 | High |

| CBDS | Bacillus subtilis | 8 | Very High |

| CBDS | Candida albicans | 64 | Low |

Anticancer Activity

Research has also highlighted the potential of CBDS as an anticancer agent. Several derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index.

Case Study: Cytotoxicity Assessment

A comprehensive study examined the cytotoxic effects of benzoxazole derivatives on various cancer cell lines. It was found that certain compounds exhibited significant cytotoxicity against breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure-activity relationship revealed that modifications to the benzoxazole ring could enhance anticancer efficacy .

Table 2: Cytotoxicity of CBDS Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| CBDS | MCF-7 | 15 | 3 |

| CBDS | A549 | 20 | 2 |

| CBDS | PC3 | 10 | 4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.